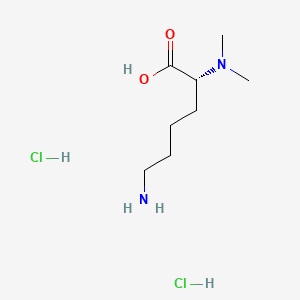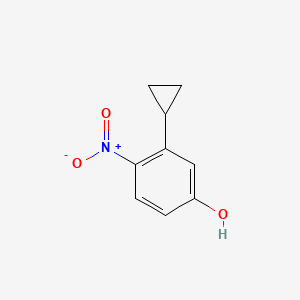
(4-(Methoxycarbonyl)furan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methoxycarbonyl)furan-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with a methoxycarbonyl group and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)furan-2-yl)boronic acid typically involves the reaction of furan derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the furan ring and the boronic acid group . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps for the purification and recovery of the boronic acid component to reduce costs and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxycarbonyl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the methoxycarbonyl group to other functional groups.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
(4-(Methoxycarbonyl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.
Mechanism of Action
The mechanism by which (4-(Methoxycarbonyl)furan-2-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of inhibitors and sensors . The furan ring and methoxycarbonyl group also contribute to the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Furan-2-boronic acid: Similar in structure but lacks the methoxycarbonyl group, making it less versatile in certain reactions.
4-(Methoxycarbonyl)phenylboronic acid: Contains a phenyl ring instead of a furan ring, which affects its reactivity and applications.
Uniqueness
(4-(Methoxycarbonyl)furan-2-yl)boronic acid is unique due to the presence of both the furan ring and the methoxycarbonyl group, which enhance its reactivity and make it suitable for a wider range of applications compared to similar compounds .
Properties
Molecular Formula |
C6H7BO5 |
|---|---|
Molecular Weight |
169.93 g/mol |
IUPAC Name |
(4-methoxycarbonylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C6H7BO5/c1-11-6(8)4-2-5(7(9)10)12-3-4/h2-3,9-10H,1H3 |
InChI Key |
JIWRHUMUTXVIDT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B13459486.png)

![Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13459526.png)


![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)



![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)


